1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride

Catalog No.
S3030050
CAS No.
77808-78-7
M.F
C9H15ClN2O2
M. Wt
218.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochlor...

CAS Number

77808-78-7

Product Name

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride

IUPAC Name

1-piperidin-4-ylpyrrolidine-2,5-dione;hydrochloride

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68

InChI

InChI=1S/C9H14N2O2.ClH/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7;/h7,10H,1-6H2;1H

InChI Key

RRBBAOKWSXVSCI-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C(=O)CCC2=O.Cl

Solubility

not available
  • Cyclic Amine Scaffold: The presence of a piperidine ring, a six-membered cyclic amine, suggests potential applications in medicinal chemistry. Cyclic amines are a common functional group found in many biologically active molecules .
  • Succinimide Moiety: The pyrrolidine-2,5-dione moiety, also known as succinimide, can participate in various chemical reactions. In some cases, succinimide rings can be used as linkers to attach other molecules of interest .

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyrrolidine-2,5-dione moiety. This compound is recognized for its potential as a versatile small molecule scaffold in medicinal chemistry, particularly due to its ability to interact with various biological targets. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

The chemical reactivity of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride primarily involves nucleophilic substitutions and cyclization reactions. The pyrrolidine-2,5-dione structure allows for the formation of derivatives through reactions with amines and other nucleophiles. These reactions can yield a variety of substituted compounds that may exhibit enhanced biological activity or altered pharmacokinetic properties .

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride has shown promising biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a critical role in the metabolism of tryptophan and is implicated in various pathological conditions, including cancer and autoimmune diseases. Inhibition of IDO1 can enhance immune responses against tumors, making this compound a candidate for cancer therapy . Additionally, derivatives of this compound have demonstrated anticonvulsant properties in preclinical models, indicating potential applications in treating epilepsy .

The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of piperidine with pyrrolidine-2,5-dione under controlled conditions.
  • Mechanochemical Synthesis: Recent studies have explored mechanochemical methods to enhance yields and reduce reaction times by utilizing ball milling techniques .
  • Pharmaceutical Preparations: The synthesis can also include steps for preparing the hydrochloride salt form to improve solubility and stability for pharmaceutical use .

The primary applications of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride include:

  • Pharmaceutical Development: As an IDO1 inhibitor, it holds potential for developing therapies aimed at enhancing immune responses in cancer treatment.
  • Anticonvulsant Research: Its derivatives are being investigated for their efficacy in treating seizure disorders.
  • Chemical Biology: As a versatile scaffold, it can be utilized in the design of new compounds targeting various biological pathways .

Interaction studies involving 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride have focused on its binding affinity to IDO1 and other biological targets. These studies typically employ techniques such as surface plasmon resonance and molecular docking simulations to elucidate the binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects .

Several compounds share structural similarities with 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
3-Aminopyrrolidine-2,5-dioneContains pyrrolidine ringExhibits strong anticonvulsant activity
N-(4-Fluorophenyl) pyrrolidine-2,5-dioneSubstituted at nitrogenPotentially enhanced selectivity for certain targets
3-Piperidinopropanoic acidDifferent functional groupsPrimarily studied for neuroprotective effects

The uniqueness of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride lies in its specific piperidine substitution and its dual activity as an IDO1 inhibitor and anticonvulsant agent, which may not be fully replicated in other similar compounds .

Dates

Modify: 2023-08-17

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